ETHYL 2-(5-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE
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Overview
Description
ETHYL 2-(5-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(5-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate in aqueous ethanol at room temperature. The reaction proceeds through the formation of an intermediate, which is then further reacted with various amines and hydrazine hydrate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(5-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE undergoes various chemical reactions, including:
Substitution Reactions: The compound reacts with aliphatic amines to form corresponding acetamides.
Hydrazine Hydrate Reactions: It reacts with hydrazine hydrate to form 2-hydrazinyl-6-methylpyrimidin-4(3H)-ones.
Aniline Reactions: The compound reacts with aniline to form 2-anilino-6-methylpyrimidin-4(3H)-ones.
Common Reagents and Conditions
Common reagents used in these reactions include aliphatic amines, hydrazine hydrate, and aniline. The reactions are typically carried out in ethanol, with some reactions requiring heating to boiling temperatures.
Major Products Formed
The major products formed from these reactions include acetamides, 2-hydrazinyl-6-methylpyrimidin-4(3H)-ones, and 2-anilino-6-methylpyrimidin-4(3H)-ones.
Scientific Research Applications
ETHYL 2-(5-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antitubercular, and anti-HIV activities.
Organic Synthesis: It is used as an intermediate in the synthesis of various biologically active molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(5-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiadiazole and pyrimidine moieties are believed to play a crucial role in its biological activity by binding to specific sites on target molecules, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 6-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
- ETHYL (4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY (PHENYL)ACETATE
Uniqueness
ETHYL 2-(5-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE is unique due to its combination of thiadiazole and pyrimidine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.
: Synthesis of 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides : ETHYL 6-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE : ETHYL (4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY (PHENYL)ACETATE
Properties
IUPAC Name |
ethyl 2-[5-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoylamino]-1,3,4-thiadiazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4S2/c1-4-9(25-14-16-8(3)6-10(21)17-14)13(23)18-15-20-19-11(26-15)7-12(22)24-5-2/h6,9H,4-5,7H2,1-3H3,(H,16,17,21)(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXRBSSNMRSDAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)CC(=O)OCC)SC2=NC(=CC(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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